molecular formula C17H18Cl3N B024174 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 79617-89-3

4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No. B024174
CAS RN: 79617-89-3
M. Wt: 342.7 g/mol
InChI Key: BLFQGGGGFNSJKA-UHFFFAOYSA-N
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Description

The compound of interest, 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, is a stereoselective molecule that has been synthesized on a multikilogram scale. The process of its synthesis involves key steps that ensure high chemical and stereochemical purity, which is crucial for its potential applications in various fields, including pharmaceuticals .

Synthesis Analysis

The synthesis of this compound is described as a stereoselective process that starts with the formation of sulfinyl imine from (S)-tetralone and (R)-tert-butylsulfinamide. This imine is then reduced using 9-BBN to produce the (1R)-amine center of the compound. The described method has been successfully scaled up to multikilogram scale, yielding the final product with an overall yield of greater than 50% and a high degree of purity, as confirmed by HPLC and chiral HPLC .

Molecular Structure Analysis

While the provided papers do not directly describe the molecular structure of the compound , similar compounds have been characterized using techniques such as FT-IR, 1H-NMR, LC-Mass, UV-Visible spectra, and single crystal X-ray diffraction. These methods can provide detailed information about the molecular structure, including the arrangement of atoms, bond lengths, and angles, as well as the distribution of electrostatic potential within the molecule .

Chemical Reactions Analysis

The compound's reactivity can be inferred from related studies. For instance, reactions involving similar tetrahydronaphthalene structures have been shown to proceed with regioselectivity depending on the nucleophile involved. The formation of imide structures and the reactivity of intermediates such as hydroperoxy carbocations have been observed in related compounds, suggesting that the compound of interest may also undergo similar reactions under the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from its synthesis and molecular structure. The high chemical and stereochemical purity indicates that the compound has a well-defined and consistent structure, which is important for its physical properties. The synthesis process, which includes the use of chiral HPLC, suggests that the compound has at least one chiral center, which can affect its physical properties such as solubility and melting point. Additionally, the presence of dichlorophenyl and tetrahydronaphthalen groups in the molecule suggests that it may exhibit aromaticity and hydrophobicity, influencing its chemical behavior and interactions with other molecules .

Scientific Research Applications

  • Han et al. (2007) developed a large-scale stereoselective process for synthesizing this compound, achieving over 50% yield with high chemical and stereochemical purity. This method is significant for industrial-scale production, particularly in pharmaceutical applications (Han et al., 2007).

  • In the field of organic chemistry, Badri and Heidarizadeh (2004) explored the steric effects influencing the formation of related compounds, such as imide 1,4-diphenyl-1,4-epoxy-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylic anhydride. Their findings contribute to understanding the reactivity and formation of complex molecules in synthetic chemistry (Badri & Heidarizadeh, 2004).

  • Yi et al. (2005) demonstrated a simple synthesis method for 4-chloro-5-hydroxy-1H-benzo[g]indoles using a related compound, methyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propenoate. This study highlights the potential for synthesizing complex heterocyclic compounds, which are important in drug discovery and materials science (Yi et al., 2005).

  • A study by Vukics et al. (2002) focused on the improved industrial synthesis of sertraline hydrochloride, where 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride plays a critical role. This novel synthesis approach offers advantages in yield, environmental safety, and purity, making it suitable for pharmaceutical ingredients (Vukics et al., 2002).

properties

IUPAC Name

4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFQGGGGFNSJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS RN

79617-89-3
Record name 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1), (1R,4R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

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